molecular formula C14H13ClO B8718091 3,3-dimethylspiro[cyclopropane-1,1'-[1H]indene]-2-carbonyl chloride CAS No. 60450-40-0

3,3-dimethylspiro[cyclopropane-1,1'-[1H]indene]-2-carbonyl chloride

Cat. No.: B8718091
CAS No.: 60450-40-0
M. Wt: 232.70 g/mol
InChI Key: ICBPPBCKUQGUNB-UHFFFAOYSA-N
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Description

3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride is a complex organic compound with a unique spiro structure. This compound is characterized by a cyclopropane ring fused to an indene moiety, with a carbonyl chloride functional group attached. The spiro configuration imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carboxylic acid. This intermediate can be synthesized through a series of reactions, including cyclopropanation and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cycloaddition Reactions: The spiro structure allows for unique cycloaddition reactions, leading to the formation of complex cyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Scientific Research Applications

3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride involves its ability to undergo various chemical transformations. The carbonyl chloride group is highly reactive, allowing the compound to interact with different molecular targets. The spiro structure also contributes to its reactivity and stability, enabling it to participate in complex reaction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carboxylic acid
  • Sodium 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carboxylate

Uniqueness

Compared to similar compounds, 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity. The spiro structure also differentiates it from other compounds, providing unique chemical and physical properties .

Properties

CAS No.

60450-40-0

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

2,2-dimethylspiro[cyclopropane-3,1'-indene]-1-carbonyl chloride

InChI

InChI=1S/C14H13ClO/c1-13(2)11(12(15)16)14(13)8-7-9-5-3-4-6-10(9)14/h3-8,11H,1-2H3

InChI Key

ICBPPBCKUQGUNB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C12C=CC3=CC=CC=C23)C(=O)Cl)C

Origin of Product

United States

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